Art-IN-1

PARP selectivity TNKS2 inhibition TIQ-A analog

Art-IN-1 (also designated as ART-IN-1 or compound 7, CAS: 2418014-98-7) is a small-molecule inhibitor derived from the TIQ-A scaffold, structurally characterized as an 8-isopropoxythieno[2,3-c]isoquinolin-5(4H)-one with a molecular formula of C14H13NO2S and a molecular weight of 259.32 g/mol. It was developed through structure-guided design to shift selectivity from poly-ADP-ribosyltransferases (poly-ARTs) toward mono-ADP-ribosyltransferases (mono-ARTs) within the human ARTD (PARP) family.

Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
Cat. No. B12406538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArt-IN-1
Molecular FormulaC14H13NO2S
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)C(=O)NC3=C2C=CS3
InChIInChI=1S/C14H13NO2S/c1-8(2)17-9-3-4-10-12(7-9)11-5-6-18-14(11)15-13(10)16/h3-8H,1-2H3,(H,15,16)
InChIKeyRRNITWOICYYQGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Art-IN-1 (ART-IN-1) PARP Inhibitor: Chemical Identity and Core Selectivity Profile for Informed Procurement


Art-IN-1 (also designated as ART-IN-1 or compound 7, CAS: 2418014-98-7) is a small-molecule inhibitor derived from the TIQ-A scaffold, structurally characterized as an 8-isopropoxythieno[2,3-c]isoquinolin-5(4H)-one with a molecular formula of C14H13NO2S and a molecular weight of 259.32 g/mol . It was developed through structure-guided design to shift selectivity from poly-ADP-ribosyltransferases (poly-ARTs) toward mono-ADP-ribosyltransferases (mono-ARTs) within the human ARTD (PARP) family [1]. The compound exhibits a defined inhibitory profile against a panel of five PARP enzymes, with reported IC50 values of 19 µM (PARP2), 22 µM (TNKS2), 2.4 µM (PARP10), >100 µM (PARP14), and 1.1 µM (PARP15) .

Why Art-IN-1 Cannot Be Interchanged with Generic PARP Inhibitors: Selectivity as a Decisive Procurement Criterion


The PARP enzyme family encompasses 17 members with distinct catalytic activities (mono- vs. poly-ADP-ribosylation) and divergent biological roles in DNA repair, inflammation, and stress response [1]. Generic or first-generation PARP inhibitors (e.g., TIQ-A, Olaparib) often exhibit broad or poly-ART-biased inhibition, which can lead to confounding off-target effects in mechanistic studies [2]. Art-IN-1 represents a second-generation analog specifically engineered to achieve a 10–20-fold selectivity shift toward mono-ARTs (PARP10, PARP15) while maintaining micromolar potency [2]. Consequently, substituting Art-IN-1 with a non-selective PARP inhibitor would invalidate experiments designed to isolate mono-ART-dependent pathways, as the poly-ART inhibitory activity of the alternative compound would introduce uninterpretable variables.

Quantitative Differentiation of Art-IN-1: Head-to-Head Selectivity and Potency Evidence Against Key PARP Family Comparators


Art-IN-1 vs. TIQ-A: 917-Fold Selectivity Shift for TNKS2 and 2.3-Fold Shift for PARP2

Art-IN-1 demonstrates a profound selectivity shift away from the poly-ART TNKS2 relative to its parent scaffold TIQ-A. While TIQ-A potently inhibits TNKS2 with an IC50 of 0.024 µM (24 nM) , Art-IN-1 exhibits a markedly reduced potency of 22 µM against the same target, representing a 917-fold decrease in inhibitory activity . For PARP2, the shift is more moderate but still significant: TIQ-A's IC50 is 0.45 µM (450 nM) [1], whereas Art-IN-1's IC50 is 19 µM, reflecting a 42-fold reduction in potency . This intentional reduction in poly-ART activity is the cornerstone of Art-IN-1's engineered selectivity profile.

PARP selectivity TNKS2 inhibition TIQ-A analog ADP-ribosylation comparative pharmacology

Art-IN-1 vs. TIQ-A: 2-Fold Enhanced Potency for Mono-ART PARP10

In contrast to its reduced poly-ART activity, Art-IN-1 demonstrates improved potency against the mono-ART PARP10. The parent compound TIQ-A inhibits PARP10 with an IC50 of approximately 4.8 µM [1], whereas Art-IN-1 achieves an IC50 of 2.4 µM, representing a 2-fold improvement in potency . This enhancement, combined with the reduced poly-ART activity, contributes to the overall 10–20-fold selectivity shift toward mono-ARTs reported in the original study [2].

mono-ADP-ribosyltransferase PARP10 inhibitor TIQ-A analog comparative IC50 drug discovery

Art-IN-1 Achieves Sub-Micromolar Potency for PARP15 with >90-Fold Selectivity Over PARP14

Art-IN-1 exhibits its highest potency against the mono-ART PARP15, with an IC50 of 1.1 µM . Importantly, it demonstrates >90-fold selectivity for PARP15 over the closely related mono-ART PARP14, against which it shows negligible activity (IC50 >100 µM) . While direct comparative data for TIQ-A against PARP15 and PARP14 are not available in the public domain, this intra-family selectivity profile is a defining feature of the compound and aligns with the study's goal of achieving 10–20-fold selectivity toward mono-ARTs [1].

PARP15 inhibitor mono-ART selectivity TIQ-A analog structure-activity relationship cancer research

Optimal Research Applications for Art-IN-1 Based on Validated Selectivity Evidence


Dissecting Mono-ADP-Ribosylation Signaling in Cancer and Inflammation Models

Art-IN-1 is optimally deployed in cellular and biochemical assays designed to interrogate the specific roles of mono-ADP-ribosyltransferases PARP10 and PARP15. Given its 917-fold reduced potency for TNKS2 and 42-fold reduced potency for PARP2 compared to TIQ-A [1], the compound minimizes confounding poly-ART inhibition. This makes it particularly valuable for studying PARP15-dependent regulation of stress granule formation or PARP10-mediated inflammatory signaling, where off-target poly-ART inhibition would otherwise obscure data interpretation .

Structure-Activity Relationship (SAR) Studies of the TIQ-A Scaffold

As a structurally characterized analog (compound 7) within a series of TIQ-A derivatives, Art-IN-1 serves as a critical reference point for SAR campaigns aimed at further refining selectivity between mono-ARTs and poly-ARTs. Its 8-isopropoxy substitution distinguishes it from other analogs and directly correlates with the observed 10–20-fold selectivity shift toward mono-ARTs [1]. Procurement of Art-IN-1 enables direct comparison with earlier-generation compounds like TIQ-A or OUL35, facilitating the rational design of next-generation inhibitors with improved selectivity windows.

Target Engagement Studies for PARP15 in Oncology Research

With an IC50 of 1.1 µM for PARP15 and >90-fold selectivity over PARP14 [1], Art-IN-1 is a suitable tool for validating target engagement of PARP15 in cancer cell lines. Researchers investigating PARP15's role in tumor progression or immune evasion can use Art-IN-1 to establish dose-response relationships and correlate biochemical inhibition with phenotypic outcomes, provided that cellular permeability and metabolic stability are independently validated for the specific cell model employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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